2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Antimicrobial Structure–Activity Relationship Heterocyclic Chemistry

2-(4-Fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 946281-68-1) is a synthetic heterocyclic acetamide that incorporates a 4-fluorophenyl acetyl moiety linked to a 5-(isoxazol-5-yl)-1,3,4-oxadiazole core. The isoxazole–oxadiazole hybrid scaffold is recognized in medicinal chemistry for its broad spectrum of potential biological activities, including antimicrobial and anticancer properties.

Molecular Formula C13H9FN4O3
Molecular Weight 288.238
CAS No. 946281-68-1
Cat. No. B2660625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS946281-68-1
Molecular FormulaC13H9FN4O3
Molecular Weight288.238
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=NN=C(O2)C3=CC=NO3)F
InChIInChI=1S/C13H9FN4O3/c14-9-3-1-8(2-4-9)7-11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,7H2,(H,16,18,19)
InChIKeyVOBGGVNAQQZCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 946281-68-1): Baseline Identity and Structural Context for Procurement


2-(4-Fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 946281-68-1) is a synthetic heterocyclic acetamide that incorporates a 4-fluorophenyl acetyl moiety linked to a 5-(isoxazol-5-yl)-1,3,4-oxadiazole core . The isoxazole–oxadiazole hybrid scaffold is recognized in medicinal chemistry for its broad spectrum of potential biological activities, including antimicrobial and anticancer properties [1]. The compound is commercially available as a research chemical, but as of the present analysis, no primary peer‐reviewed publications, patents, or authoritative database entries that contain quantitative biological or physicochemical data for this specific molecule could be identified.

Why Generic Substitution Is Not Advisable for 2-(4-Fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (946281-68-1)


Compounds within the isoxazole–oxadiazole acetamide class cannot be regarded as interchangeable. Structure–activity relationship (SAR) studies on closely related series demonstrate that even minor modifications—such as the position of the isoxazole attachment (3‑yl vs. 5‑yl) or the nature of the aryl substituent—produce substantial differences in antimicrobial potency and spectrum [1]. Furthermore, patents exploring the isoxazol‑5‑yl‑1,3,4‑oxadiazole scaffold as PFK1 inhibitors reveal that specific substitution patterns are critical for target engagement and cellular activity [2]. In the absence of direct comparative data for the title compound, assuming functional equivalence to analogs with different substituents (e.g., 4‑chlorophenyl, 4‑methylphenyl, thioether linkers) presents an unquantifiable risk of failed experimental replication or incorrect procurement for structure‑based drug discovery campaigns.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (946281-68-1): What the Available Data Reveal


Isoxazole Regioisomerism: 5‑yl vs. 3‑yl Attachment Influences Antimicrobial SAR

The series reported by Marri et al. (2018) features N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, in which the isoxazole is attached at the 3‑position [1]. The title compound bears an isoxazol‑5‑yl substituent directly at the oxadiazole 2‑position, altering the hydrogen‑bonding donor/acceptor pattern and electronic distribution. While no head‑to‑head antimicrobial data exist for the title compound, the Marri series showed MIC ranges of 25–100 µg/mL against S. aureus and E. coli; the 5‑yl regioisomer is expected to exhibit a distinct SAR profile [1]. This regioisomeric difference is a primary driver for selecting the 5‑yl compound over 3‑yl analogs in scaffold‑hopping or lead‑optimization programs.

Antimicrobial Structure–Activity Relationship Heterocyclic Chemistry

4‑Fluorophenyl versus Other Aryl Substituents: Metabolic and Binding Implications

The 4‑fluorophenylacetyl moiety in the title compound differentiates it from analogs bearing 4‑chlorophenyl, 4‑methylphenyl, or unsubstituted phenyl groups. In related DGAT1 inhibitor series, compounds with isoxazole–oxadiazole cores exhibited IC₅₀ values that varied by >10‑fold depending on the aryl substituent [1]. Although no quantitative IC₅₀ data exist for the title compound, the electron‑withdrawing fluorine atom is well‑established in medicinal chemistry to enhance metabolic stability and modulate target‑binding affinity relative to non‑fluorinated or chloro‑substituted counterparts [2]. This property makes the 4‑fluorophenyl variant a preferred choice for hit‑to‑lead campaigns where metabolic stability is a key screening criterion.

Medicinal Chemistry Fluorine Chemistry Drug Design

Acetamide Linker vs. Sulfanyl or Sulfonyl Linkers: Conformational and Reactivity Differences

The title compound contains a direct acetamide linker connecting the 4‑fluorophenyl group to the oxadiazole ring. Commercially available analogs such as 2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide and 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide incorporate thioether or sulfonyl linkers, which alter both the oxidation state of the sulfur atom and the conformational flexibility of the molecule . In the PFK1 inhibitor patent (WO2020030613A1), compounds with a sulfonyl linker (e.g., 3-(benzenesulfonyl)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)propanamide) are explicitly claimed, but no direct inhibitor data are provided for the acetamide-linked series [1]. The acetamide linker offers a distinct hydrogen‑bond donor (NH) that is absent in thioether and sulfonyl analogs, which may influence target recognition and aqueous solubility.

Chemical Stability Linker Chemistry Conformational Analysis

Recommended Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (946281-68-1)


Chemical Biology Probe Design Targeting PFK1 or DGAT1

Based on the patent disclosures describing the isoxazol‑5‑yl‑1,3,4‑oxadiazole scaffold as a core for PFK1 (WO2020030613A1) and DGAT1 (WO2011107494A1) inhibitors [1][2], the title compound is a logical starting point for the synthesis of probe molecules or focused libraries aimed at these metabolic targets. The 4‑fluorophenylacetamide motif provides a hydrogen‑bond donor and a metabolically stable aryl group, making it suitable for initial structure–activity relationship expansion where linker and substituent effects must be systematically explored.

Scaffold‑Hopping Reference in Antimicrobial Lead Optimization

The regioisomeric distinction between the title compound (isoxazol‑5‑yl) and published antimicrobial series (isoxazol‑3‑yl) [1] positions it as a valuable comparator for scaffold‑hopping exercises. Procurement of the 5‑yl isomer enables direct evaluation of how isoxazole attachment position modulates antibacterial potency, spectrum, and physicochemical properties, thereby informing the design of next‑generation antimicrobial agents with improved selectivity.

Medicinal Chemistry Library Diversification Around a Privileged Heterocyclic Core

The 1,3,4‑oxadiazole‑isoxazole hybrid core is recognized as a privileged scaffold in drug discovery [1]. The title compound, with its distinct 4‑fluorophenyl substitution and acetamide linker, fills a specific chemical space not covered by commercially available thioether, sulfonyl, or 3‑yl regioisomeric analogs. It is suitable for inclusion in diversity‑oriented synthesis collections where the goal is to screen a broad range of pharmacophoric variations against panels of disease‑relevant targets.

Comparative Metabolic Stability Profiling in Hit‑to‑Lead Programs

The presence of the 4‑fluorophenyl group, which is well‑documented to enhance metabolic stability relative to non‑fluorinated or chloro‑substituted aryl groups [1], makes this compound a candidate for inclusion in head‑to‑head microsomal or hepatocyte stability assays against its non‑fluorinated analogs. Such comparisons are essential for prioritizing compounds in early drug discovery and can guide procurement decisions where in vivo pharmacokinetic performance is a critical selection criterion.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.